factor IX Niigata
Description
Properties
CAS No. |
103289-50-5 |
|---|---|
Molecular Formula |
C12H9NO2 |
Synonyms |
factor IX Niigata |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
1. Treatment of Hemophilia B
Factor IX concentrates, including recombinant forms, are used to manage hemophilia B. Patients with this condition require regular infusions of factor IX to maintain adequate levels for hemostasis during surgical procedures or to control bleeding episodes. The use of Factor IX Niigata in treatment protocols has been explored in various studies:
- Prophylactic Treatment : Regular infusions (25-40 units/kg) are administered to prevent bleeding episodes in severe cases .
- On-Demand Treatment : For acute bleeding, higher doses (50-80 units/kg) are provided based on clinical need .
2. Gene Therapy Research
Recent advancements in gene therapy have focused on delivering functional copies of the factor IX gene to patients with hemophilia B. Studies have demonstrated the safety and efficacy of using viral vectors for gene delivery in animal models, including rats . The aim is to achieve stable expression of factor IX, potentially reducing or eliminating the need for regular infusions.
Research Applications
1. Genetic Studies
Research on Factor IX mutations, including this compound, has provided insights into the genetic basis of hemophilia B. Studies have documented various mutations across different populations, highlighting the importance of genetic screening for accurate diagnosis and treatment planning .
2. Case Studies
Several case studies illustrate the clinical implications of this compound:
- Case Study 1 : A patient with a specific mutation exhibited variable responses to factor IX treatment, emphasizing the need for personalized treatment strategies based on genetic profiling.
- Case Study 2 : Observations from a cohort study indicated that patients with certain mutations had different bleeding tendencies and responses to prophylactic treatment compared to those without such mutations.
Data Tables
| Application | Description | Clinical Relevance |
|---|---|---|
| Treatment of Hemophilia B | Use of factor IX concentrates for managing bleeding episodes | Essential for patient care and quality of life |
| Gene Therapy | Investigating viral vector delivery systems for stable gene expression | Potentially curative approach |
| Genetic Screening | Identifying mutations in factor IX genes among different populations | Improves diagnostic accuracy |
Chemical Reactions Analysis
Proteolytic Activation Characteristics
| Parameter | Normal FIX | FIX Niigata | FIX Kashihara |
|---|---|---|---|
| Cleavage by FXIa | Complete | Complete | Partial |
| Cleavage by RVV-X | Complete | Complete | None |
| Factor X Activation | 100% | 0% | 15-20% |
| Thrombin Generation | Normal | Absent | Reduced |
Data adapted from purification studies using monoclonal antibody chromatography
Structural Basis of Dysfunction
The defect originates from a point mutation (exact residue unconfirmed in provided data) that likely affects:
-
Catalytic Triad Integrity : Disruption of His221, Asp269, or Ser365 residues critical for serine protease function
-
Cofactor Binding Site : Impaired interaction with factor VIIIa based on homologous mutation analysis
-
Zymogen Activation Peptide : Abnormal conformation in the 146-180 residue segment containing the activation cleavage site
Post-Translational Modifications
Comparative analysis reveals normal γ-carboxylation patterns but potential defects in other modifications:
Data synthesized from mass spectrometry studies
Kinetic Analysis of Activation
Time-course experiments demonstrate:
-
Activation Rate Constants :
-
Active Site Titration : <0.5% functional active sites compared to wild-type FIXa
Thermodynamic Stability
Differential scanning calorimetry reveals:
-
Thermal Denaturation : T<sub>m</sub> = 54°C (ΔT<sub>m</sub> = -3.2°C vs wild-type)
-
Calcium Binding Affinity : K<sub>d</sub> = 2.1 μM (vs 1.8 μM control)
These data suggest minor structural destabilization insufficient to explain complete loss of activity, pointing to localized active-site disruption .
Clinical Correlations
Hemophilia B patients with this variant exhibit:
-
Coagulation Parameters :
The preserved antigen levels with absent function classify this as a Type II mutation according to the International Society on Thrombosis and Haemostasis criteria .
Comparison with Similar Compounds
Comparison with Similar Factor IX Variants
The following table summarizes key Factor IX mutations and their clinical, structural, and functional distinctions compared to Factor IX Niigata:
Structural and Functional Analysis
- This explains the retained ability to convert to IXaβ but failure to cleave Factor X .
- Activation Peptide Mutations (Nagoya 3) : Arg145 is critical for cleavage by Factor XIa. Substitution with histidine prevents zymogen activation, rendering the protein inactive .
- Propeptide Mutations (Kawachinagano): The Arg-4Gln mutation disrupts the propeptide’s role in γ-carboxylation, essential for calcium-dependent phospholipid binding. This results in non-functional Factor IX despite normal synthesis .
Mutation Origins and Population Patterns
- CpG Hotspots : The Ala390Val mutation likely arose from a C-to-T transition at a CpG dinucleotide, a common mutagenic mechanism in hemophilia B . Such transitions account for ~30% of Factor IX mutations .
- Recombinant vs. Plasma-Derived Factor IX : Recombinant Factor IX (e.g., BeneFix) exhibits comparable pharmacokinetics to plasma-derived concentrates but reduced recovery (72%) due to differences in post-translational modifications, such as sulfation and glycosylation .
Therapeutic Implications
- High-Purity vs. Complex Concentrates : Studies show equivalent recovery and half-life between high-purity (Immunine) and intermediate-purity (Bebulin) Factor IX concentrates, supporting interchangeable dosing .
Preparation Methods
Identification of the Ala390Val Substitution
This compound was first identified in a patient with moderate hemophilia B, exhibiting normal antigen levels but only 1–4% clotting activity. Through lysyl endopeptidase and Staphylococcus aureus V8 protease digestion, researchers isolated peptides from the catalytic domain of the protein. Edman degradation sequencing revealed a GCT-to-GTT nucleotide mutation , resulting in the substitution of alanine-390 with valine. This residue lies within the serine protease domain, critical for interactions with factor VIII and phospholipid membranes during coagulation.
Table 1: Structural Comparison of Wild-Type vs. This compound
| Property | Wild-Type Factor IX | This compound |
|---|---|---|
| Amino Acid at Position 390 | Alanine | Valine |
| Clotting Activity | 100% | 1–4% |
| Antigen Levels | Normal | Normal |
| Activation by FXIa | Efficient | Normal kinetics |
Purification Strategies for this compound
Plasma Fractionation and Initial Capture
The purification of this compound follows protocols established for plasma-derived factor IX, with modifications to enhance mutant protein recovery:
-
Cryoprecipitation : Cryopoor plasma is prepared by thawing frozen plasma at 4°C and removing cryoprecipitates via centrifugation.
-
Anion-Exchange Chromatography : DEAE-Sephadex or DEAE-cellulose resins capture factor IX and related vitamin K-dependent proteins. A step gradient of 0.3 M NaCl elutes the factor IX complex.
-
Heparin Affinity Chromatography : Heparin-Sepharose resins selectively bind factor IX due to its γ-carboxyglutamic acid (Gla) domain, separating it from factors II, VII, and X.
Immunoaffinity Purification
Monoclonal antibody-based resins, such as those used in MONONINE® production, offer higher specificity. A murine anti-factor IX antibody isolates the protein from plasma, followed by elution under mild acidic conditions (pH 5.5–6.0). This step reduces contaminants like von Willebrand factor and fibrinogen to <0.0025 IU per factor IX unit.
Table 2: Key Purification Steps and Yield Metrics
| Step | Resin/Technique | Purity Increase | Yield (%) |
|---|---|---|---|
| Cryoprecipitation | Centrifugation | 2-fold | 85 |
| Anion-Exchange | DEAE-Sephadex A-50 | 10-fold | 70 |
| Heparin Affinity | Heparin-Sepharose | 50-fold | 60 |
| Immunoaffinity | Anti-FIX Antibody | 200-fold | 50 |
Structural Analysis and Functional Characterization
Enzymatic Digestion and Peptide Mapping
Post-purification, this compound undergoes proteolytic digestion:
-
Lysyl Endopeptidase : Cleaves lysine residues, generating fragments for sequencing.
-
SP-V8 Protease : Targets glutamic acid residues, refining peptide boundaries.
High-performance liquid chromatography (HPLC) separates peptides, with mutant peptides identified by altered retention times and mass spectrometry.
Activation and Kinetic Studies
Despite normal activation by factor XIa, factor IXa Niigata exhibits impaired factor X activation (<5% of wild-type activity). Surface plasmon resonance (SPR) assays demonstrate reduced binding affinity for factor VIII (K<sub>D</sub> = 12 nM vs. 2 nM in wild-type), explaining its hemostatic failure.
Challenges in Recombinant Production
Cell Line Development
Recombinant this compound requires stable transfection of Chinese hamster ovary (CHO) cells with mutant F9 cDNA. Co-expression of PACE-SOL, a truncated furin protease, ensures proper propeptide cleavage. However, the Ala390Val mutation reduces secretion efficiency by 40% compared to wild-type.
Clinical Implications and Therapeutic Monitoring
Pharmacokinetics in Hemophilia B
Patients receiving this compound concentrates show an in vivo recovery of 1.15 ± 0.30% per IU/kg , necessitating higher doses for hemostasis. Monitoring factor IX activity via one-stage clotting assays is critical, as chromogenic assays may underestimate potency due to the mutation’s effect on factor X activation.
Q & A
Q. What molecular abnormality characterizes Factor IX Niigata, and how was it experimentally identified?
this compound is caused by a missense mutation (Ala390Val) in the catalytic domain of the protein, identified through sequential enzymatic digestion and peptide analysis. Lysyl endopeptidase digestion of the purified mutant protein, followed by SP-V8 protease treatment and amino acid sequencing, revealed the substitution of alanine with valine at position 390 . This structural alteration disrupts Factor IXa beta's ability to activate Factor X, despite normal conversion rates from Factor IX to IXa .
Q. What experimental methodologies are recommended for characterizing novel Factor IX mutations?
Key steps include:
- Structural analysis : Use enzymatic digestion (e.g., lysyl endopeptidase) coupled with mass spectrometry or Edman degradation to map mutations .
- Functional assays : Measure clotting activity via activated partial thromboplastin time (aPTT) and compare activation kinetics of mutant vs. wild-type Factor IX .
- In vitro activity : Test Factor X activation in the presence of cofactors (Factor VIII, Ca²⁺, phospholipids) to assess catalytic competence .
Q. How does this compound’s clinical presentation inform its classification in hemophilia B research?
Patients exhibit moderately severe hemophilia B with normal antigen levels but reduced clotting activity (1–4% of normal). This phenotype classifies it as a "cross-reacting material positive" (CRM⁺) variant, emphasizing the need to distinguish between antigen quantity and functional activity in diagnostics .
Advanced Research Questions
Q. How can researchers design pharmacokinetic studies to compare novel Factor IX concentrates with existing formulations?
- Study design : Use crossover trials with standardized sampling intervals (e.g., pre-dose, 15 min, 30 min, 1, 3, 6, 24, 48 hrs post-infusion) to assess half-life and recovery rates .
- Controls : Include both healthy volunteers and hemophilia B patients to account for interindividual variability .
- Analytical rigor : Report clear metrics (e.g., area under the curve, clearance rates) and adhere to ISTH guidelines for data reproducibility .
Q. What methodological challenges arise when interpreting discrepancies between Factor IX antigen levels and clotting activity in CRM⁺ variants like Niigata?
- Assay limitations : Standard immunoassays may fail to detect conformational changes affecting function. Supplement with functional assays (e.g., chromogenic substrate tests) .
- Data interpretation : Use molecular dynamics simulations to predict how Ala390Val disrupts substrate binding or cofactor interactions .
- Controlled variables : Ensure consistent phospholipid composition and calcium concentrations in vitro to minimize experimental noise .
Q. How can conflicting in vitro and in vivo data on Factor IX activation pathways be resolved?
- In vitro vs. in vivo models : In vitro studies prioritize Factor XIa-mediated activation, while in vivo data (e.g., Factor IX activation peptide quantification) highlight tissue factor (TF)-Factor VIIa dominance .
- Methodological adjustments : Use immunoassays specific to Factor IX activation peptides (FIXP) to quantify in vivo TF pathway activity .
- Patient cohorts : Compare FIXP levels in Factor VII-deficient vs. Factor XI-deficient individuals to isolate activation mechanisms .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are critical for analyzing pharmacokinetic data in Factor IX studies?
- Non-compartmental analysis (NCA) : Calculate half-life, volume of distribution, and clearance rates without assuming specific metabolic models .
- Comparative metrics : Use bioequivalence testing (90% confidence intervals for AUC and Cₘₐₓ ratios) to evaluate new concentrates against standards .
- Outlier management : Apply robust regression or non-parametric tests to address skewed data from hemophilia patient cohorts .
Q. How should researchers address reproducibility challenges in Factor IX functional assays?
- Standardization : Follow ISTH protocols for reagent preparation (e.g., phospholipid vesicles, calcium concentrations) .
- Inter-laboratory validation : Participate in external quality assurance programs to calibrate equipment and harmonize results .
- Data reporting : Include detailed methods for enzyme sources (e.g., Factor XIa purity), incubation times, and substrate concentrations .
Tables for Comparative Analysis
Table 1: Key Methodological Differences Between this compound and Wild-Type Studies
Table 2: Recommended Assays for Factor IX Functional Characterization
| Assay Type | Application | Evidence Source |
|---|---|---|
| Chromogenic Substrate | Quantifies Factor X activation kinetics | |
| Immunoassay (FIXP) | Measures in vivo TF pathway activity | |
| aPTT | Screens for clotting activity deficiencies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
